molecular formula C19H42N2O5S B079719 (3-Lauramidopropyl)trimethylammonium methyl sulfate CAS No. 10595-49-0

(3-Lauramidopropyl)trimethylammonium methyl sulfate

Cat. No. B079719
CAS RN: 10595-49-0
M. Wt: 410.6 g/mol
InChI Key: LTERAWRIKDPXBF-UHFFFAOYSA-N
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Description

“(3-Lauramidopropyl)trimethylammonium methyl sulfate” is a chemical compound with the molecular formula C19H42N2O5S . It is also known by other names such as "1-Propanaminium, N,N,N-trimethyl-3-[(1-oxododecyl)amino]-, methyl sulfate (1:1)" .


Molecular Structure Analysis

The molecular structure of “(3-Lauramidopropyl)trimethylammonium methyl sulfate” consists of 19 carbon atoms, 42 hydrogen atoms, 2 nitrogen atoms, 5 oxygen atoms, and 1 sulfur atom . The average mass of the molecule is 410.612 Da .

Scientific Research Applications

  • Plant Growth Regulation : A study by Yi (2001) synthesized Methyl 4 ureidobenzyl)trimethylammonium〕dodecyl sulfate, which was used as a plant growth regulator, demonstrating its effectiveness in increasing wheat yield by a factor of 14% (Yi, 2001).

  • Surface Tension and Adsorption Properties : Pletnev, Semenova, and Zaitsev (2014) evaluated the dynamic surface tension and adsorption properties of N’-undecylenamidopropyl- N”-trimethylammonium methyl sulfate, an eco-friendly cationic surfactant (Pletnev, Semenova, & Zaitsev, 2014).

  • Medical Imaging : Research by Berret et al. (2005, 2006) focused on the structural and magnetic properties of electrostatic complexes made from superparamagnetic nanoparticles and cationic-neutral copolymers, including poly(trimethylammonium ethylacrylate methyl sulfate). These complexes were found to have potential as contrast agents for magnetic resonance imaging (Berret et al., 2005), (Berret et al., 2006).

  • Arsenate Retention : A study by Rivas, Aguirre, and Pereira (2007) investigated cationic water-soluble polymers, including poly[2-(acryloyloxy)ethyl]trimethylammonium methyl sulfate, for their ability to remove arsenate through ultrafiltration techniques (Rivas, Aguirre, & Pereira, 2007).

  • Ion Adsorption and Separation : Rivas, Maturana, and Hauser (1999) explored the adsorption behavior and separation of ions like vanadium(V), molybdenum(VI), and rhenium(VII) on crosslinked polymers containing acrylic acid derivative moieties, including trimethylammonium methyl sulfate (Rivas, Maturana, & Hauser, 1999).

Safety and Hazards

“(3-Lauramidopropyl)trimethylammonium methyl sulfate” is non-flammable . For more detailed safety and hazard information, it’s recommended to refer to the material safety data sheet (MSDS) provided by the manufacturer or supplier.

properties

IUPAC Name

3-(dodecanoylamino)propyl-trimethylazanium;methyl sulfate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H38N2O.CH4O4S/c1-5-6-7-8-9-10-11-12-13-15-18(21)19-16-14-17-20(2,3)4;1-5-6(2,3)4/h5-17H2,1-4H3;1H3,(H,2,3,4)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LTERAWRIKDPXBF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCC(=O)NCCC[N+](C)(C)C.COS(=O)(=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H42N2O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90884497
Record name 1-Propanaminium, N,N,N-trimethyl-3-[(1-oxododecyl)amino]-, methyl sulfate (1:1)
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Molecular Weight

410.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(3-Lauramidopropyl)trimethylammonium methyl sulfate

CAS RN

10595-49-0
Record name 1-Propanaminium, N,N,N-trimethyl-3-[(1-oxododecyl)amino]-, methyl sulfate (1:1)
Source CAS Common Chemistry
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (3-Lauramidopropyl)trimethylammonium methyl sulfate
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-Propanaminium, N,N,N-trimethyl-3-[(1-oxododecyl)amino]-, methyl sulfate (1:1)
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Record name 1-Propanaminium, N,N,N-trimethyl-3-[(1-oxododecyl)amino]-, methyl sulfate (1:1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90884497
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Methyl trimethyl-3-[(1-oxododecyl)amino]propylammonium sulphate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.031.083
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Record name (3-LAURAMIDOPROPYL)TRIMETHYLAMMONIUM METHYL SULFATE
Source FDA Global Substance Registration System (GSRS)
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Synthesis routes and methods

Procedure details

0.036 moles (10.3 g) N-(3-dimethylaminopropyl)-lauramide and 25 ml acetone were placed in a 100 ml round bottom flask. 0.036 moles (3.4 ml) dimethylsulfate was added slowly to the flask, a condenser attached, and the reaction mixture refluxed for two hours. After cooling, the product crystallized out of the acetone, was filtered off, and recrystallized from acetone to a constant melting point. Melting point 98.5°-100° C.
Quantity
10.3 g
Type
reactant
Reaction Step One
Quantity
25 mL
Type
solvent
Reaction Step One
Quantity
3.4 mL
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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